molecular formula C11H20BrNO3 B15304828 tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate

tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate

Cat. No.: B15304828
M. Wt: 294.19 g/mol
InChI Key: DGTXYSZASJZJJK-SECBINFHSA-N
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Description

tert-Butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated precursor. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions to form tert-butyl esters . Another approach includes the use of palladium-catalyzed cross-coupling reactions with aryl halides .

Industrial Production Methods

Industrial production of this compound may involve scalable and sustainable methods such as solvent-free N-Boc deprotection using hydrogen chloride gas . These methods are designed to be efficient and environmentally friendly, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, tert-butyl hydroperoxide, and hydrogen chloride gas. Reaction conditions often involve specific solvents such as 1,4-dioxane and bases like cesium carbonate .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed reactions with aryl halides can yield N-Boc-protected anilines .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate is used in the synthesis of various organic compounds, including tetrasubstituted pyrroles . It serves as a building block for more complex molecules.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as an inhibitor of enzymes such as acetylcholinesterase. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its applications in industrial processes are driven by its reactivity and stability.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate involves its interaction with molecular targets such as enzymes. For example, it can inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine. This interaction disrupts normal enzyme function and can have therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include tert-butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate and tert-butanesulfinamide . These compounds share structural similarities, such as the presence of a tert-butyl group and a carbamate moiety.

Uniqueness

tert-Butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate is unique due to its specific combination of functional groups, including the bromine atom and the oxopentan-3-yl moiety

Properties

Molecular Formula

C11H20BrNO3

Molecular Weight

294.19 g/mol

IUPAC Name

tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate

InChI

InChI=1S/C11H20BrNO3/c1-7(2)9(8(14)6-12)13-10(15)16-11(3,4)5/h7,9H,6H2,1-5H3,(H,13,15)/t9-/m1/s1

InChI Key

DGTXYSZASJZJJK-SECBINFHSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)CBr)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=O)CBr)NC(=O)OC(C)(C)C

Origin of Product

United States

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